Sniper(abl)-015

PROTAC BCR-ABL Targeted Protein Degradation

SNIPER(ABL)-015 is the seminal IAP-recruiting PROTAC degrader of BCR-ABL, combining a GNF5 kinase warhead with an MV-1 E3 ligand via a PEG linker. Its moderate potency (DC50 5 μM) establishes a quantitative baseline for SAR optimization, distinct from VHL-based degraders like GMB-475. Use as a reference compound to benchmark next-gen ABL degraders or as a selective probe to dissect cIAP1/XIAP-dependent ubiquitination mechanisms. For researchers requiring a standardized, well-characterized tool compound with documented degradation kinetics.

Molecular Formula C58H70F3N9O9
Molecular Weight 1094.2 g/mol
Cat. No. B12424241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSniper(abl)-015
Molecular FormulaC58H70F3N9O9
Molecular Weight1094.2 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCCNC(=O)C5=CC=CC(=C5)C6=CC(=NC=N6)NC7=CC=C(C=C7)OC(F)(F)F)NC
InChIInChI=1S/C58H70F3N9O9/c1-39(62-2)53(71)68-51(42-18-10-5-11-19-42)57(75)70-29-13-22-48(70)55(73)69-52(50(40-14-6-3-7-15-40)41-16-8-4-9-17-41)56(74)64-28-31-77-33-35-78-34-32-76-30-27-63-54(72)44-21-12-20-43(36-44)47-37-49(66-38-65-47)67-45-23-25-46(26-24-45)79-58(59,60)61/h3-4,6-9,12,14-17,20-21,23-26,36-39,42,48,50-52,62H,5,10-11,13,18-19,22,27-35H2,1-2H3,(H,63,72)(H,64,74)(H,68,71)(H,69,73)(H,65,66,67)/t39-,48-,51-,52-/m0/s1
InChIKeyCYNNYMZGPVIXHI-ZUDXTMBRSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SNIPER(ABL)-015 for BCR-ABL Research Procurement: A GNF5-Based PROTAC Degrader with Defined DC50


SNIPER(ABL)-015 is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) compound designed to induce the degradation of the oncogenic BCR-ABL fusion protein, a key driver in chronic myelogenous leukemia (CML). It belongs to the SNIPER (Specific and Nongenetic IAP-dependent Protein Erasers) class of degraders and is structurally defined by the conjugation of an ABL kinase inhibitor warhead (GNF5) to an IAP E3 ligase ligand (MV-1) via a polyethylene glycol (PEG) linker [1]. This specific molecular architecture distinguishes it from other BCR-ABL degraders and conventional tyrosine kinase inhibitors (TKIs) by its unique mechanism of action, which involves hijacking the cellular IAP ubiquitin ligase machinery to ubiquitinate and subsequently proteasomally degrade the target protein .

Why SNIPER(ABL)-015 Cannot Be Substituted with a Generic BCR-ABL PROTAC


Substituting SNIPER(ABL)-015 with another BCR-ABL-targeting PROTAC or a conventional TKI is not scientifically justified due to fundamental differences in their molecular composition and resulting pharmacology. SNIPER(ABL)-015 is a first-generation degrader in its series, utilizing a specific combination of a GNF5 warhead and an MV-1 IAP ligand. This contrasts sharply with more optimized analogs like SNIPER(ABL)-39, which pairs a dasatinib warhead with an LCL161-derived IAP ligand and a longer PEG linker, resulting in a 500-fold difference in degradation potency (DC50: 5 μM vs. 10 nM) [1]. Furthermore, other BCR-ABL PROTACs, such as GMB-475, recruit the Von Hippel-Lindau (VHL) E3 ligase instead of IAPs, leading to distinct degradation kinetics and selectivity profiles against mutant BCR-ABL variants . These differences in warhead affinity, E3 ligase recruitment, and linker chemistry directly impact the compound's cellular potency, target selectivity, and potential to overcome drug resistance, making SNIPER(ABL)-015 a unique and non-interchangeable research tool.

Quantitative Evidence for Selecting SNIPER(ABL)-015: A Comparator-Based Analysis


SNIPER(ABL)-015 Degradation Potency Compared to Optimized SNIPER(ABL)-39

SNIPER(ABL)-015 exhibits significantly lower degradation potency compared to its more optimized analog, SNIPER(ABL)-39. This difference is attributable to its constituent components: a GNF5 warhead and an MV-1 IAP ligand, versus the dasatinib and LCL161 derivative combination in SNIPER(ABL)-39. This quantitative difference is critical for researchers requiring a less potent tool compound for mechanistic studies or as a baseline comparator [1].

PROTAC BCR-ABL Targeted Protein Degradation

Degradation Potency of SNIPER(ABL)-015 Relative to an Allosteric VHL-Recruiting PROTAC

When compared to GMB-475, an allosteric BCR-ABL1 PROTAC that recruits the VHL E3 ligase, SNIPER(ABL)-015 demonstrates a substantially higher DC50 value, indicating lower degradation potency in this specific cellular context. This comparison highlights the impact of both E3 ligase choice (IAP vs. VHL) and warhead mechanism (ATP-competitive vs. allosteric) on the efficiency of target degradation .

PROTAC BCR-ABL1 Drug Resistance

Molecular Structure and Purity Specifications for SNIPER(ABL)-015

The chemical identity and quality of SNIPER(ABL)-015 are defined by its specific molecular formula (C58H70F3N9O9) and high purity (>98%). This level of characterization is essential for ensuring experimental reproducibility and accurate quantitative comparisons in research studies .

Chemical Structure Quality Control Procurement

Key Research Application Scenarios for SNIPER(ABL)-015 Based on Evidence


Establishing Baselines in PROTAC Structure-Activity Relationship (SAR) Studies

SNIPER(ABL)-015 serves as an ideal reference compound in SAR studies aimed at optimizing BCR-ABL degraders. Its defined, moderate degradation potency (DC50 of 5 μM) provides a clear baseline against which the performance of new analogs with different linkers, warheads, or E3 ligands can be quantitatively compared [1]. This application is directly supported by its cross-study comparison with the more potent analog SNIPER(ABL)-39.

Investigating IAP-Dependent Degradation Mechanisms

Researchers can use SNIPER(ABL)-015 as a selective probe to study the specific role of IAP family E3 ligases (such as cIAP1 and XIAP) in the ubiquitination and degradation of the BCR-ABL oncoprotein [1]. Its use is distinct from VHL- or CRBN-recruiting PROTACs (like GMB-475), allowing for the dissection of E3 ligase-specific biology and its contribution to downstream signaling and cell viability.

Validating the GNF5 Warhead in a PROTAC Context

This compound allows for the specific interrogation of the GNF5 inhibitor's efficacy as a target-engaging warhead within a PROTAC architecture. This is distinct from studies using the free GNF5 inhibitor alone or dasatinib-based PROTACs [1]. It enables a direct assessment of how GNF5-driven target engagement translates into IAP-mediated degradation efficiency, a key question in rational degrader design.

Comparative Analysis of ATP-Competitive vs. Allosteric BCR-ABL Degraders

SNIPER(ABL)-015, with its ATP-competitive warhead (GNF5), can be used in head-to-head comparisons with allosteric BCR-ABL degraders like GMB-475 [1] . This application is crucial for understanding how the mechanism of target engagement (active site vs. myristoyl pocket) influences degradation efficiency, selectivity for mutant BCR-ABL forms, and the induction of resistance mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sniper(abl)-015

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.